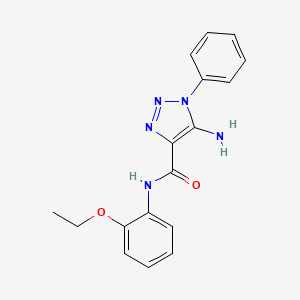

5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, such as "5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," often involves cycloaddition reactions. A notable method is the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering a route to achieve these structures with complete regiocontrol. This method has been used to prepare amino acids that contain the triazole ring, which are then utilized in the synthesis of dipeptides and inhibitors like HSP90 inhibitors, showcasing the compound's utility in drug development (Ferrini et al., 2015).

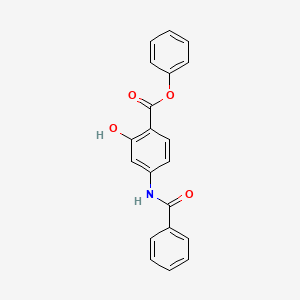

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structural feature imparts significant chemical stability and the ability to engage in various chemical reactions. The crystal structure of closely related triazole compounds, such as 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, has been determined, revealing insights into the molecular arrangements and potential for rearrangement processes like the Dimroth rearrangement, which influences the chemical behavior of these molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives are known for their versatility in chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements like the Dimroth rearrangement. These reactions are crucial for modifying the triazole core to introduce various functional groups, thereby altering the chemical and physical properties of the compound for specific applications. For instance, the synthesis of HSP90 inhibitors from triazole-containing dipeptides demonstrates the compound's reactivity and utility in creating biologically active molecules (Ferrini et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities. These compounds, including those related to the structure of "5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A protocol has been developed for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce a protected version of triazole amino acids. This method, relevant to compounds like "5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," facilitates the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold, offering a new avenue for drug discovery and development (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives

Further research into 1,2,4-triazole derivatives has highlighted their potential in antimicrobial treatments. Mannich bases derived from these compounds demonstrated good activity against various microorganisms, suggesting their applicability in developing new antimicrobial agents (Fandaklı et al., 2012).

Exploration of Triazole Chemistry

Studies have delved into the chemistry of triazole compounds, revealing insights into their potential applications in creating novel materials or therapeutic agents. For instance, the Dimroth rearrangement of triazole derivatives opens pathways for synthesizing various biologically significant molecules (Sutherland & Tennant, 1971).

Antiavian Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, related in structure to triazole carboxamides, have been synthesized and tested for their antiavian influenza virus activity, with several compounds showing significant antiviral activities. This research underscores the potential of triazole derivatives in antiviral therapy (Hebishy et al., 2020).

Propiedades

IUPAC Name |

5-amino-N-(2-ethoxyphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-14-11-7-6-10-13(14)19-17(23)15-16(18)22(21-20-15)12-8-4-3-5-9-12/h3-11H,2,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZLHYXMFVFUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)